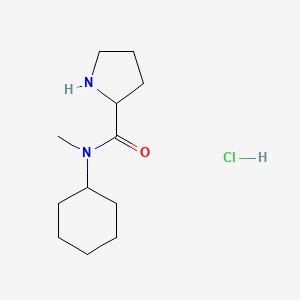

N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride

Description

N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride is a synthetic organic compound featuring a pyrrolidine carboxamide backbone substituted with a cyclohexyl and methyl group at the nitrogen atom, and a hydrochloride salt form. The pyrrolidine moiety is a common scaffold in bioactive molecules due to its conformational rigidity and hydrogen-bonding capabilities, while the cyclohexyl group may enhance lipophilicity, influencing membrane permeability .

Properties

IUPAC Name |

N-cyclohexyl-N-methylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c1-14(10-6-3-2-4-7-10)12(15)11-8-5-9-13-11;/h10-11,13H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDISGWVPLOHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of cyclohexylamine with N-methyl-2-pyrrolidone in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to maintain consistent quality and yield. The process is optimized to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide oxide, while reduction may yield N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide .

Scientific Research Applications

N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its potential effects on cellular processes and pathways.

Medicine: It is investigated as a potential therapeutic agent for various diseases.

Industry: It is used to improve product quality and efficiency in manufacturing processes

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

*Molecular weights estimated based on structural analogs.

Key Observations:

Salt Form: The dihydrochloride salt in may confer higher aqueous solubility compared to the monohydrochloride form of the target compound.

The pyrazolopyridine core in replaces pyrrolidine, enabling distinct binding interactions (e.g., with enzymes or receptors) due to its fused heterocyclic system.

Pharmacological and Physicochemical Inferences

- Lipophilicity : The cyclohexyl group in the target compound likely enhances its logP value compared to the pyridinyl analog , suggesting improved blood-brain barrier penetration or tissue distribution.

- Bioactivity: Pyrazolopyridine derivatives (e.g., ) are often explored as kinase inhibitors or anti-inflammatory agents, whereas pyrrolidine carboxamides (target compound and ) may target neurotransmitter receptors (e.g., dopamine or serotonin systems) due to their structural resemblance to endogenous amines.

- Stability : The hydrochloride salt form in the target compound and could improve shelf-life compared to free-base analogs, though solubility may be pH-dependent.

Biological Activity

N-Cyclohexyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a pyrrolidine ring with a carboxamide functional group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 230.75 g/mol. The compound is often utilized in various scientific research contexts due to its unique structural properties that influence its biological activity.

The mechanism of action of this compound is primarily associated with its interaction with specific enzymes and receptors in biological systems. Notably, it has been shown to inhibit InhA, an enzyme critical for the fatty acid synthesis pathway in Mycobacterium tuberculosis . This inhibition is vital for developing new antituberculosis agents, especially in light of the increasing multidrug resistance observed in tuberculosis strains.

Interaction Studies

Research indicates that the compound may modulate the activity of certain neurotransmitter systems and inflammatory responses by binding to receptors or enzymes, leading to changes in cellular signaling pathways . The exact molecular targets involved are still under investigation; however, preliminary studies suggest that it may exhibit neuroprotective properties by reducing neuroinflammation and oxidative stress .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : It has demonstrated effectiveness as an inhibitor of Mycobacterium tuberculosis through the inhibition of the InhA enzyme .

- Neuroprotective Effects : Studies have indicated potential neuroprotective actions, particularly in models of cognitive dysfunction where it reduced markers of oxidative stress and inflammation .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, showcasing promise in therapeutic applications .

Case Studies

- Antituberculosis Research : In vitro studies have shown that this compound effectively inhibits InhA, leading to reduced growth rates of Mycobacterium tuberculosis cultures. This research underscores the compound's potential as a lead candidate for developing new antituberculosis therapies.

- Neuroinflammation Models : A study involving SAMP8 mice demonstrated that treatment with this compound resulted in improved cognitive function and reduced expression of pro-inflammatory cytokines such as IL-6 and iNOS, suggesting its role in mitigating neuroinflammation .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| N-Methyl-2-pyrrolidinecarboxamide | 1234567-89-0 | Contains a methyl group instead of cyclohexyl |

| N-Cyclohexyl-2-pyrrolidinecarboxamide | 2345678-90-1 | Cyclohexyl group provides different steric properties |

| 2-Pyrrolidinone | 1234567-01-2 | Lacks the carboxamide functionality but shares the pyrrolidine core |

Q & A

Q. What synthetic routes are commonly used for preparing this compound?

- Methodological Answer : A three-step approach is typical: (1) Amidation : Coupling 2-pyrrolidinecarboxylic acid with N-methylcyclohexylamine using EDCI/HOBt. (2) Salt formation : Treating the free base with HCl in anhydrous ethanol. (3) Purification : Recrystallization from ethanol/diethyl ether. Key parameters: Maintain pH <2 during salt formation and control solvent polarity to avoid byproducts like dimerization .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor for hydrolytic cleavage of the amide bond via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between batches of this compound?

- Methodological Answer :

- Impurity profiling : Use HPLC-MS to detect trace isomers (e.g., stereochemical variants like RS/SS diastereomers) that may arise during synthesis .

- Bioassay controls : Include batch-specific reference standards and validate activity against a common positive control (e.g., a known receptor agonist/antagonist).

- Structural dynamics : Perform circular dichroism (CD) to assess conformational differences impacting receptor binding .

Q. What strategies minimize diastereomeric byproduct formation during synthesis?

- Methodological Answer :

- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric amidation to enforce stereoselectivity.

- Reaction optimization : Lower reaction temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) reduce racemization.

- In-line monitoring : Employ FTIR to track amide bond formation and quench reactions at >95% conversion .

Q. How can computational models predict the solution-phase conformational behavior of this compound?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to model cyclohexyl ring puckering and pyrrolidine chair-flipping in aqueous/DMSO solutions.

- Density Functional Theory (DFT) : Calculate energy barriers for rotamer interconversion (e.g., N-methyl group rotation) to identify dominant conformers.

- Validate models against experimental NOESY NMR data to confirm spatial proximity of protons .

Q. What degradation pathways should be monitored during long-term stability studies?

- Methodological Answer :

- Hydrolysis : Monitor free pyrrolidinecarboxylic acid via ion-pair HPLC (e.g., using heptafluorobutyric acid as ion-pair reagent).

- Oxidation : Use LC-MS to detect N-oxide derivatives (common in tertiary amines).

- Photodegradation : Conduct ICH Q1B photostability testing (exposure to UV-Vis light) and quantify photoproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.